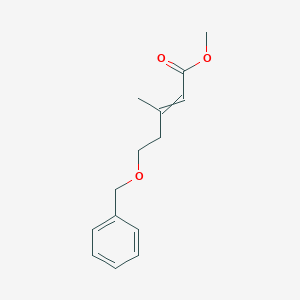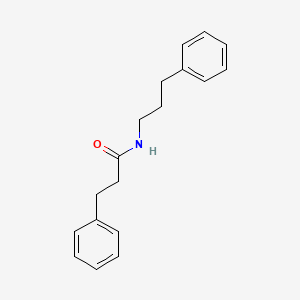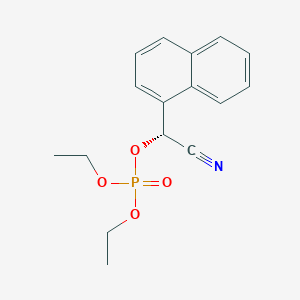
(R)-Cyano(naphthalen-1-yl)methyl diethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Cyano(naphthalen-1-yl)methyl diethyl phosphate is an organic compound that features a cyano group, a naphthalene ring, and a phosphate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Cyano(naphthalen-1-yl)methyl diethyl phosphate typically involves the reaction of naphthalen-1-ylmethanol with diethyl phosphorochloridate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then reacts with cyanide to form the final product. The reaction conditions usually involve maintaining a low temperature to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of ®-Cyano(naphthalen-1-yl)methyl diethyl phosphate can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher efficiency and yield. The use of automated systems also reduces the risk of human error and improves safety.
Chemical Reactions Analysis
Types of Reactions
®-Cyano(naphthalen-1-yl)methyl diethyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of naphthalen-1-ylmethyl phosphate oxides.
Reduction: Formation of ®-Amino(naphthalen-1-yl)methyl diethyl phosphate.
Substitution: Formation of substituted naphthalen-1-ylmethyl phosphates with various functional groups.
Scientific Research Applications
®-Cyano(naphthalen-1-yl)methyl diethyl phosphate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the development of new materials with specific properties, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of ®-Cyano(naphthalen-1-yl)methyl diethyl phosphate involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with biological macromolecules, while the naphthalene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The phosphate ester group can also be hydrolyzed, releasing diethyl phosphate, which can further interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- ®-Cyano(phenyl)methyl diethyl phosphate
- ®-Cyano(biphenyl-4-yl)methyl diethyl phosphate
- ®-Cyano(anthracen-9-yl)methyl diethyl phosphate
Uniqueness
®-Cyano(naphthalen-1-yl)methyl diethyl phosphate is unique due to the presence of the naphthalene ring, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds, such as those with phenyl or biphenyl groups. The naphthalene ring can enhance π-π interactions and provide additional stability to the compound, making it more suitable for certain applications.
Properties
CAS No. |
820969-53-7 |
|---|---|
Molecular Formula |
C16H18NO4P |
Molecular Weight |
319.29 g/mol |
IUPAC Name |
[(R)-cyano(naphthalen-1-yl)methyl] diethyl phosphate |
InChI |
InChI=1S/C16H18NO4P/c1-3-19-22(18,20-4-2)21-16(12-17)15-11-7-9-13-8-5-6-10-14(13)15/h5-11,16H,3-4H2,1-2H3/t16-/m0/s1 |
InChI Key |
HNVFXQZYXVVVLH-INIZCTEOSA-N |
Isomeric SMILES |
CCOP(=O)(OCC)O[C@@H](C#N)C1=CC=CC2=CC=CC=C21 |
Canonical SMILES |
CCOP(=O)(OCC)OC(C#N)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


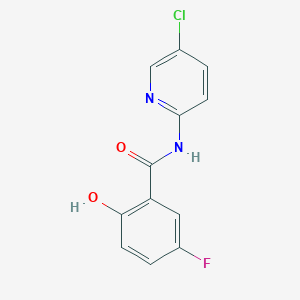
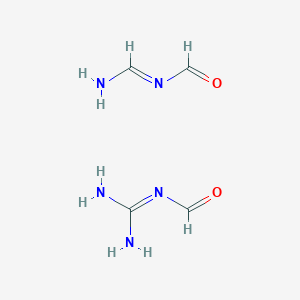
![(1S,2R,5S)-8-oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B14232565.png)
![2-amino-N-(3-ethoxypropyl)-1-(4-methoxyphenethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14232573.png)
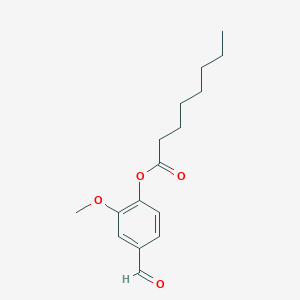
![3H-Cyclohept[e][1,4]oxazepine, 2,6,7,8,9,10-hexahydro-3-methylene-](/img/structure/B14232588.png)
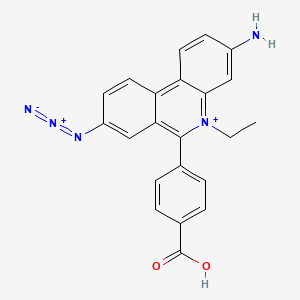

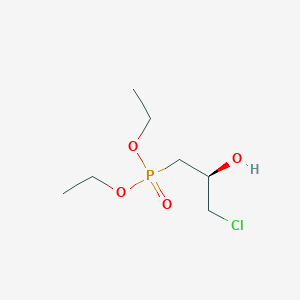
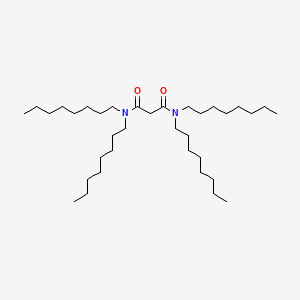
![{2-[2-(2-{[(3-tert-Butyl-4-formyl-2,6-dimethylphenoxy)carbonyl]amino}ethoxy)ethoxy]ethyl}carbamate](/img/structure/B14232621.png)
![2-{6-[2-(Chloromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14232633.png)
